![molecular formula C20H18N2O5 B2674336 N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide CAS No. 887224-36-4](/img/structure/B2674336.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzodioxole moiety . Benzodioxole is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements in its rings .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Mécanisme D'action
BDBFC exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. BDBFC also inhibits the activity of tyrosinase, which is involved in melanin synthesis. Additionally, BDBFC has been shown to activate the AMPK signaling pathway, which plays a critical role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDBFC has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. BDBFC has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, BDBFC has been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BDBFC has several advantages in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects at low concentrations. However, BDBFC also has some limitations. It is relatively unstable and may require special storage conditions. Additionally, further studies are needed to determine the optimal dosage and administration route for BDBFC in different disease models.
Orientations Futures
There are several potential future directions for research on BDBFC. One area of interest is the development of BDBFC-based therapeutics for various diseases, including cancer, diabetes, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanisms of action of BDBFC and its effects on different physiological systems. Finally, there is a need for more studies on the safety and toxicity of BDBFC in different animal models.
In conclusion, BDBFC is a promising chemical compound with potential applications in medical research. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties and has been shown to inhibit the activity of certain enzymes. While BDBFC has several advantages in lab experiments, further research is needed to determine its optimal dosage and administration route and to elucidate its mechanisms of action. Overall, BDBFC represents a promising avenue for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
BDBFC can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with 1,3-butanediamine, followed by the reaction with 2-chlorobenzoyl chloride and 2-hydroxy-3-methoxybenzoic acid. The final product is obtained through the reaction of the intermediate compound with 4-hydroxybenzofuran-2-carboxylic acid.
Applications De Recherche Scientifique
BDBFC has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. BDBFC has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(butanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-5-17(23)22-18-13-6-3-4-7-14(13)27-19(18)20(24)21-12-8-9-15-16(10-12)26-11-25-15/h3-4,6-10H,2,5,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQLUQKHYBVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2674255.png)
![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)
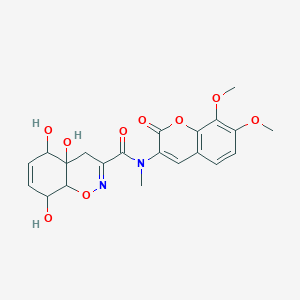
![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)

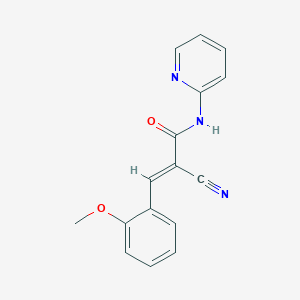
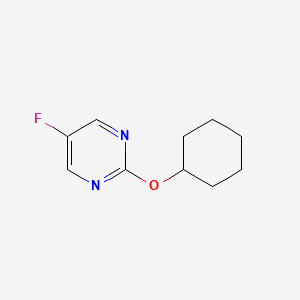
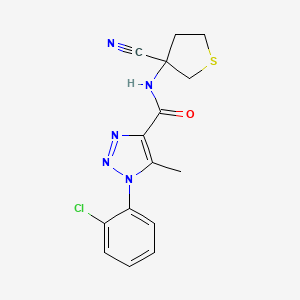
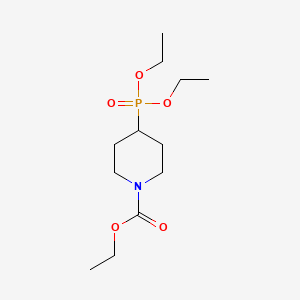
![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)
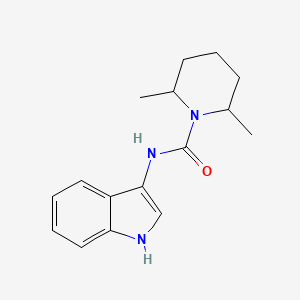

![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)